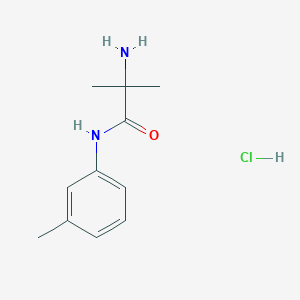
2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride
Overview
Description
“2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O . It is also known as "2-AMINO-2-METHYL-N-(M-TOLYL)PROPANAMIDE HYDROCHLORIDE" . The compound is related to “N-(3-Amino-2-methylphenyl)propanamide” which has the molecular formula C10H14N2O .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride” can be represented by the InChI code: 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3, (H,12,13) . The molecular weight of the related compound “N-(3-Amino-2-methylphenyl)propanamide” is 178.23 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
The compound serves as a precursor or intermediate in the synthesis of various chemical derivatives. For instance, its utilization in the synthesis of azole derivatives has been documented. These derivatives, such as 1,3,4-oxadiazole-2(3H)-thione, show notable antibacterial activity, expanding its applicability in the pharmaceutical domain (Tumosienė et al., 2012).
Pharmaceutical Application and Drug Development
The compound's role in pharmaceutical development is evident in its involvement in creating analogs for therapeutic purposes. For example, it served as a key intermediate in preparing chiral nylon 3 analogs, showcasing its significance in developing novel materials with potential medical applications (García-Martín et al., 2001).
Anticonvulsant and Antimalarial Research
This compound has been studied for its anticonvulsant properties, with certain isomers showing effectiveness in seizure test models. This highlights its potential in developing treatments for conditions such as epilepsy (Idris et al., 2011). Additionally, derivatives of this compound have been explored for their antimalarial properties, further emphasizing its relevance in medicinal chemistry and drug discovery (Norcross et al., 2019).
Antimicrobial and Antimycotic Activities
The compound and its derivatives have been assessed for antimicrobial and antimycotic activities. This includes the synthesis and testing of compounds for their ability to combat bacterial and fungal infections, suggesting its utility in addressing such health concerns (Baranovskyi et al., 2018).
Quantum Chemical Studies
Quantum chemical studies have been conducted on certain derivatives, like bicalutamide, to understand their molecular properties and interactions at an atomic level. This type of research is crucial in the design and optimization of drugs, ensuring their effectiveness and safety (Otuokere & Amaku, 2015).
properties
IUPAC Name |
2-amino-2-methyl-N-(3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(7-8)13-10(14)11(2,3)12;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFUAHJUGASHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(3-methylphenyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



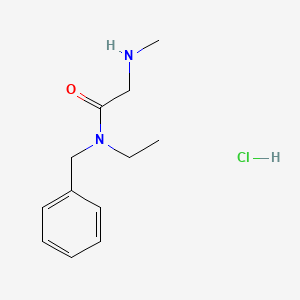
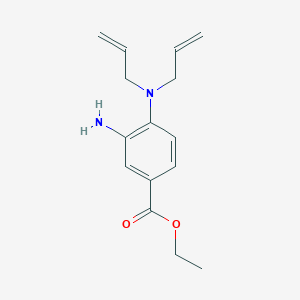
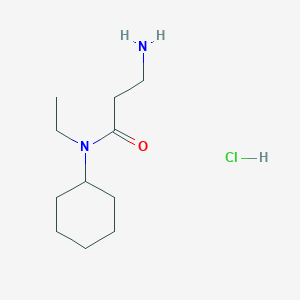
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
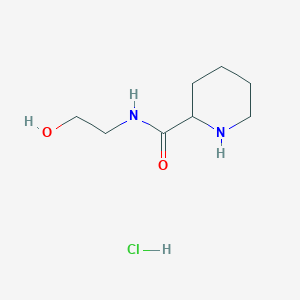
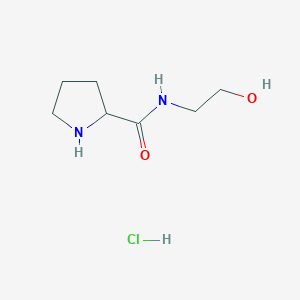
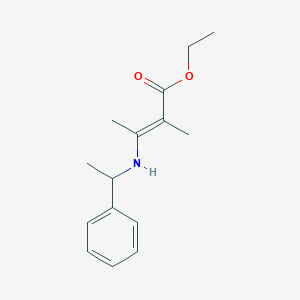
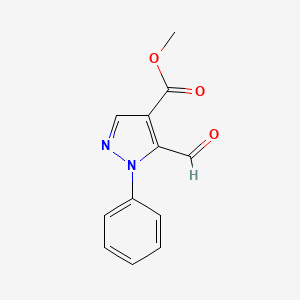
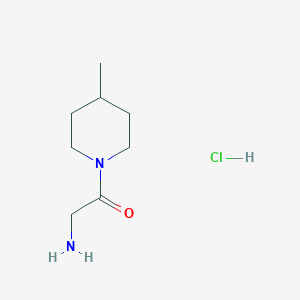
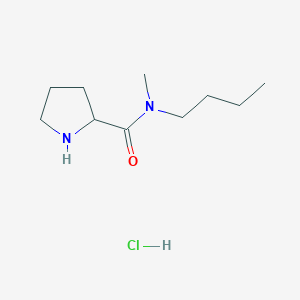
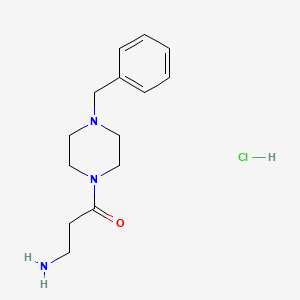
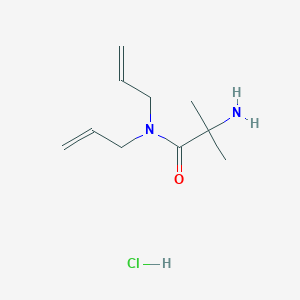
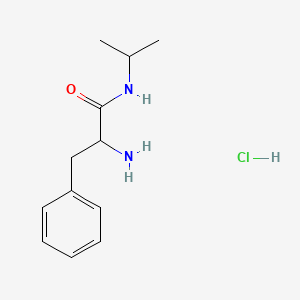
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)